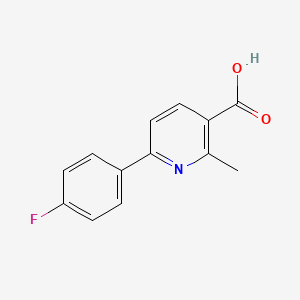

6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylic acid

Übersicht

Beschreibung

6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a fluorophenyl group at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the pyridine ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base to form 4-fluorophenyl-2-propanone. This intermediate is then subjected to a condensation reaction with 2-methylpyridine-3-carboxylic acid under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens (Cl2, Br2) and catalysts such as iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-(4-fluorophenyl)-2-methylpyridine-3-aldehyde, while reduction can produce 6-(4-fluorophenyl)-2-methylpyridine-3-methanol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including 6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylic acid, exhibit promising anticancer properties. In a study involving a series of pyridine derivatives, certain compounds demonstrated high efficacy against various cancer cell lines. For instance, compounds with similar structural features were shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting potential applications in cancer therapeutics .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, the inhibition of the PD-1/PD-L1 axis has been linked to enhanced T-cell activation in tumor environments, making it a candidate for immunotherapy . The design and synthesis of related compounds have shown that modifications can enhance binding affinity and selectivity towards target proteins.

Anti-inflammatory Applications

PPAR Agonism

this compound and its derivatives have been studied for their role as agonists of peroxisome proliferator-activated receptors (PPARs). A related compound was identified as a triple-acting PPARα, -γ, and -δ agonist with low nanomolar activity . This suggests potential applications in treating metabolic disorders and inflammatory diseases due to the regulatory role of PPARs in lipid metabolism and inflammation.

Synthetic Chemistry

Synthesis of Novel Derivatives

The compound serves as a precursor in the synthesis of various novel pyridine-based derivatives through methods such as Suzuki cross-coupling reactions. These reactions have yielded compounds with enhanced biological activities, including antibacterial properties . The structural modifications facilitated by this compound allow for the exploration of diverse pharmacophores.

Antimicrobial Properties

Bacterial Inhibition

Compounds structurally related to this compound have shown significant antibacterial activity against pathogens like Escherichia coli. One study highlighted that certain derivatives exhibited up to 91.95% inhibition against bacterial biofilm formation . This underscores the potential for developing new antibiotics or antimicrobial agents from this chemical scaffold.

Data Table: Summary of Biological Activities

Case Studies

-

Case Study on Anticancer Activity

A recent study evaluated the anticancer effects of various pyridine derivatives on human cancer cell lines. The findings indicated that compounds similar to this compound significantly inhibited cell growth and induced apoptosis through various pathways, including cell cycle arrest and mitochondrial dysfunction. -

Case Study on Anti-inflammatory Properties

Research focused on the anti-inflammatory effects of PPAR agonists derived from pyridine structures demonstrated that these compounds could reduce inflammation markers in animal models. This suggests their utility in treating conditions like obesity-related inflammation and metabolic syndrome.

Wirkmechanismus

The mechanism of action of 6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with active site residues.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-(4-Chlorophenyl)-2-methylpyridine-3-carboxylic acid

- 6-(4-Bromophenyl)-2-methylpyridine-3-carboxylic acid

- 6-(4-Methylphenyl)-2-methylpyridine-3-carboxylic acid

Uniqueness

6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylic acid is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its reactivity and binding affinity in biological systems. This makes the compound particularly valuable in drug design and other applications where specific interactions with molecular targets are crucial.

Biologische Aktivität

6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications in various fields, including pharmaceuticals and organic synthesis.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorophenyl group and a carboxylic acid moiety. The presence of the fluorine atom enhances its lipophilicity and can influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives range from 0.0048 mg/mL to 0.156 mg/mL against pathogens like E. coli and Bacillus subtilis .

Anticancer Activity

In addition to its antimicrobial properties, this compound is being investigated for its anticancer potential. Preliminary studies suggest that it may affect tumor cell lines by modulating specific signaling pathways involved in cell proliferation and apoptosis. The mechanism of action likely involves the compound's ability to bind to enzymes or receptors critical for cancer cell survival .

The biological activity of this compound is attributed to its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity, allowing for more effective modulation of biological pathways. This interaction can lead to the inhibition of key processes in bacterial growth and cancer cell proliferation .

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various pyridine derivatives, this compound was found to exhibit potent activity against E. coli and S. aureus. The study reported MIC values indicating strong inhibition, highlighting the compound's potential as a lead candidate for developing new antibiotics .

Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of this compound revealed promising results against several cancer cell lines. The study utilized a panel of human tumor cell lines to assess cytotoxicity, demonstrating that the compound could significantly reduce cell viability at low concentrations .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | High (MIC values < 0.156 mg/mL) | Moderate |

| Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate | Structure | Moderate | Low |

| Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate | Structure | Low | Moderate |

This table illustrates that while related compounds exhibit varying degrees of biological activity, the fluorinated derivative stands out due to its enhanced efficacy.

Eigenschaften

IUPAC Name |

6-(4-fluorophenyl)-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-8-11(13(16)17)6-7-12(15-8)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJOXNREXHRKEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640658 | |

| Record name | 6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582325-06-2 | |

| Record name | 6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.